3-(3-bromo-4-methoxyphenyl)pentanedioicacid
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Overview
Description
3-(3-bromo-4-methoxyphenyl)pentanedioic acid is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a pentanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-methoxyphenyl)pentanedioic acid typically involves the bromination of 4-methoxybenzaldehyde followed by subsequent reactions to introduce the pentanedioic acid group. One common method involves the use of 1,3-di-n-butylimidazolium tribromide as a brominating reagent under solvent-free conditions . The reaction conditions are generally mild, making the process efficient and environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of solvent-free conditions and recyclable reagents, are likely to be employed to ensure sustainable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-4-methoxyphenyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenylpentanedioic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-(3-bromo-4-formylphenyl)pentanedioic acid, while substitution of the bromine atom with an amine can produce 3-(3-amino-4-methoxyphenyl)pentanedioic acid.
Scientific Research Applications
3-(3-bromo-4-methoxyphenyl)pentanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-methoxybenzaldehyde: A precursor in the synthesis of 3-(3-bromo-4-methoxyphenyl)pentanedioic acid.
3-amino-4-methoxyphenylpentanedioic acid: A derivative formed through substitution reactions.
3-(3-bromo-4-formylphenyl)pentanedioic acid: A product of oxidation reactions.
Uniqueness
3-(3-bromo-4-methoxyphenyl)pentanedioic acid is unique due to its combination of a bromine atom and a methoxy group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO5/c1-18-10-3-2-7(4-9(10)13)8(5-11(14)15)6-12(16)17/h2-4,8H,5-6H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDYJBNDFSMYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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